An In-depth Technical Guide to 7-Fluoroquinoline: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 7-Fluoroquinoline: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Fluoroquinoline, a fluorinated heterocyclic aromatic organic compound, represents a core structural motif in a class of synthetic antibacterial agents known as fluoroquinolones. While the broader class of fluoroquinolones has been extensively studied and utilized in clinical practice, specific data on the parent compound, 7-Fluoroquinoline, is less abundant in publicly available literature. This technical guide consolidates the known information on 7-Fluoroquinoline, including its chemical structure and fundamental properties, and extrapolates potential characteristics and methodologies based on the well-documented behavior of its derivatives. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of 7-Fluoroquinoline and its analogues.
Chemical Structure and Identification
7-Fluoroquinoline is a derivative of quinoline with a fluorine atom substituted at the 7th position of the quinoline ring system.
Chemical Structure:
Table 1: Chemical Identification of 7-Fluoroquinoline
| Identifier | Value | Citation |
| CAS Number | 396-32-7 | [1] |
| Molecular Formula | C₉H₆FN | [1] |
| Molecular Weight | 147.15 g/mol | [1] |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)F)N=C1 | |
| InChI | InChI=1S/C9H6FN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H |
Physicochemical Properties
Quantitative experimental data for the physicochemical properties of 7-Fluoroquinoline are not extensively reported. The following table summarizes the available data and provides predicted values for related compounds, which may serve as an estimation.
Table 2: Physicochemical Properties of 7-Fluoroquinoline and Related Compounds
| Property | Value | Compound | Citation |
| Boiling Point | 127-129 °C @ 30 Torr | 7-Fluoroquinoline | [1] |
| Melting Point | 73.5-74 °C | 4-Chloro-7-fluoroquinoline | [2] |
| pKa (Predicted) | 4.81 ± 0.10 | 7-Fluoroisoquinoline | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | 4-Chloro-7-fluoroquinoline | [2] |
| Aqueous Solubility | Data not available | 7-Fluoroquinoline | |
| Solubility in Ethanol | Data not available | 7-Fluoroquinoline | |
| Solubility in DMSO | Data not available | 7-Fluoroquinoline |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 7-Fluoroquinoline is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The fluorine atom at the 7-position will influence the chemical shifts and coupling constants of the adjacent protons on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the carbon atoms in the quinoline ring. The carbon atom attached to the fluorine (C-7) will exhibit a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum of 7-Fluoroquinoline would be expected to show characteristic absorption bands for:
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Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
C=C and C=N stretching (in the aromatic rings): ~1500-1650 cm⁻¹
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C-F stretching: ~1000-1300 cm⁻¹[4]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 7-Fluoroquinoline would show a molecular ion peak (M⁺) at m/z 147. Fragmentation patterns of fluoroquinolones typically involve the loss of small molecules like HCN and rearrangements of the heterocyclic ring.[5][6]
Synthesis of 7-Fluoroquinoline
A common and versatile method for the synthesis of quinolines is the Gould-Jacobs reaction .[7][8][9] This reaction involves the condensation of an aniline with a β-ketoester or a related derivative, followed by cyclization. For the synthesis of 7-Fluoroquinoline, 3-fluoroaniline would be a suitable starting material.
Experimental Protocol: General Gould-Jacobs Reaction
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Condensation: An equimolar mixture of 3-fluoroaniline and diethyl ethoxymethylenemalonate is heated, typically at 100-140 °C, to facilitate the initial condensation reaction with the elimination of ethanol.
-
Cyclization: The resulting anilinomethylenemalonate intermediate is added to a high-boiling point solvent, such as Dowtherm A, and heated to a high temperature (around 250 °C) to induce thermal cyclization.
-
Hydrolysis and Decarboxylation: The resulting ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate is then saponified using a base like sodium hydroxide, followed by acidification to yield the carboxylic acid. Subsequent heating of the carboxylic acid leads to decarboxylation to form 7-fluoro-4-hydroxyquinoline.
-
Reduction: The final step to obtain 7-Fluoroquinoline would involve the reduction of the 4-hydroxy group, which can be achieved using methods like heating with zinc dust.
Biological Activity and Mechanism of Action
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes after DNA replication.
By inhibiting these enzymes, fluoroquinolones disrupt DNA replication and repair, leading to bacterial cell death.
Experimental Protocols for Biological Assays
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing buffer, ATP, relaxed plasmid DNA (e.g., pBR322), and the test compound (7-Fluoroquinoline derivative) at various concentrations.
-
Enzyme Addition: Purified DNA gyrase is added to the reaction mixture.
-
Incubation: The reaction is incubated at 37 °C for a specified time (e.g., 30-60 minutes).
-
Termination and Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The inhibition of supercoiling is visualized by the decrease in the amount of supercoiled DNA compared to the control.
This assay assesses the inhibition of topoisomerase IV's ability to separate interlinked DNA circles (catenanes).
-
Reaction Mixture Preparation: A reaction mixture is prepared with buffer, ATP, catenated kinetoplast DNA (kDNA), and the test compound.
-
Enzyme Addition: Purified topoisomerase IV is added.
-
Incubation: The mixture is incubated at 37 °C.
-
Termination and Analysis: The reaction is stopped, and the products are analyzed by agarose gel electrophoresis. Inhibition is observed as a decrease in the amount of decatenated minicircles.
Reactivity, Stability, and Safety
Reactivity
The quinoline ring system is generally stable. The fluorine atom at the 7-position can influence the reactivity of the benzene ring, making it susceptible to nucleophilic aromatic substitution under certain conditions. The nitrogen atom in the pyridine ring possesses basic properties and can be protonated or alkylated.
Stability and Storage
Fluoroquinolones are generally stable under normal laboratory conditions. They should be stored in a cool, dry place, protected from light to prevent potential photodegradation.[10][11]
Safety and Hazards
Specific toxicological data for 7-Fluoroquinoline is not available. However, the fluoroquinolone class of antibiotics is associated with a range of potential adverse effects, and appropriate safety precautions should be taken when handling any new compound in this class. General hazards may include skin and eye irritation. It is recommended to handle 7-Fluoroquinoline in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, a material safety data sheet (MSDS) for a closely related compound should be consulted if one for 7-Fluoroquinoline is not available.[12][13]
Conclusion and Future Directions
7-Fluoroquinoline serves as a fundamental building block for a significant class of antibacterial agents. While specific experimental data for this parent compound is limited, this guide provides a comprehensive overview based on the established chemistry and biology of fluoroquinolones. Further research is warranted to fully characterize the physicochemical properties, spectroscopic profile, and biological activity of 7-Fluoroquinoline. Such studies would not only fill the existing knowledge gaps but also potentially pave the way for the rational design and synthesis of novel fluoroquinolone derivatives with improved efficacy and safety profiles for the treatment of bacterial infections. The experimental protocols and theoretical frameworks presented herein offer a starting point for researchers embarking on the exploration of this important chemical entity.
References
- 1. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 2. 4-CHLORO-7-FLUOROQUINOLINE CAS#: 391-82-2 [amp.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 5. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 9. Gould-Jacobs Reaction [drugfuture.com]
- 10. Stability of Ciprofloxacin in Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
